

## Fedratinib Demonstrates Efficacy in Ruxolitinib-Resistant Myelofibrosis Models

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Compound of Interest		
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**Fedratinib**, a selective JAK2 inhibitor, effectively overcomes ruxolitinib resistance in preclinical models of myelofibrosis (MF), offering a promising therapeutic alternative for patients who fail first-line therapy. In vitro studies utilizing ruxolitinib-resistant cell lines have demonstrated **fedratinib**'s ability to inhibit key signaling pathways and suppress cell proliferation, supporting its clinical use in ruxolitinib-experienced patients.

Myelofibrosis is a myeloproliferative neoplasm characterized by the overactivation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. Ruxolitinib, a JAK1/JAK2 inhibitor, is the standard first-line treatment. However, a significant portion of patients either develop resistance or become intolerant to the therapy.[1] **Fedratinib**, another JAK2-selective inhibitor, has shown efficacy in patients previously treated with ruxolitinib.[1][2] This guide compares the preclinical performance of **fedratinib** and ruxolitinib in ruxolitinib-resistant settings, providing supporting experimental data and protocols.

# Comparative Efficacy in Ruxolitinib-Resistant Cell Lines

Preclinical studies have utilized BaF3 cell lines engineered to express the JAK2 V617F mutation, a common driver of MF, and subsequently made resistant to ruxolitinib. These cellular models have been instrumental in elucidating the mechanisms by which **fedratinib** overcomes ruxolitinib resistance.

#### **Inhibition of Cell Proliferation**



**Fedratinib** has demonstrated a potent ability to inhibit the proliferation of ruxolitinib-resistant cells. In contrast, ruxolitinib shows minimal effect on these same cells.

Cell Line	Treatment	IC50 (nM)	Proliferation Inhibition
Ruxolitinib-Sensitive BaF3-JAK2 V617F	Ruxolitinib	120[3]	-
Ruxolitinib-Resistant BaF3-JAK2 V617F	Ruxolitinib	>4000 (at 4μM, <10% inhibition)[3][4]	<10%[5]
Ruxolitinib-Sensitive BaF3-JAK2 V617F	Fedratinib	650[5]	-
Ruxolitinib-Resistant BaF3-JAK2 V617F	Fedratinib	1552[4][5]	Maintained sensitivity[5]

#### **Inhibition of JAK-STAT Signaling**

The primary mechanism of action for both drugs is the inhibition of the JAK-STAT pathway. Biochemical analyses show that **fedratinib** effectively inhibits the phosphorylation of STAT5 (p-STAT5), a key downstream target in this pathway, in ruxolitinib-resistant cells, whereas ruxolitinib fails to do so.[4][5]

Cell Line	Treatment (Concentration)	p-STAT5 Levels
Ruxolitinib-Resistant BaF3- JAK2 V617F	Ruxolitinib (2μM)	High (maintained)[3][4]
Ruxolitinib-Resistant BaF3- JAK2 V617F	Fedratinib (2μM)	Inhibited[3][4]

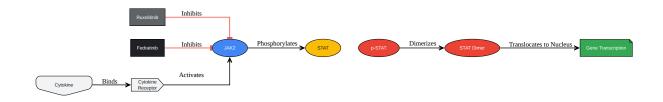
## **Mechanism of Action and Signaling Pathways**

The differential efficacy of **fedratinib** in ruxolitinib-resistant cells can be attributed to its distinct binding mechanism and its impact on downstream signaling pathways. While ruxolitinib binds



only to the ATP-binding site of JAK2, **fedratinib** binds with high affinity to the substrate-binding site and with low affinity to the ATP-binding site.[5]

RNA sequencing analysis of ruxolitinib-resistant cells treated with **fedratinib** revealed a significant enrichment in the inhibition of interferon signaling pathways, which are known to be involved in MPN biology.[5] In contrast, ruxolitinib treatment resulted in minimal changes to gene expression profiles in these resistant cells.[5]



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JAK-STAT signaling pathway and points of inhibition.

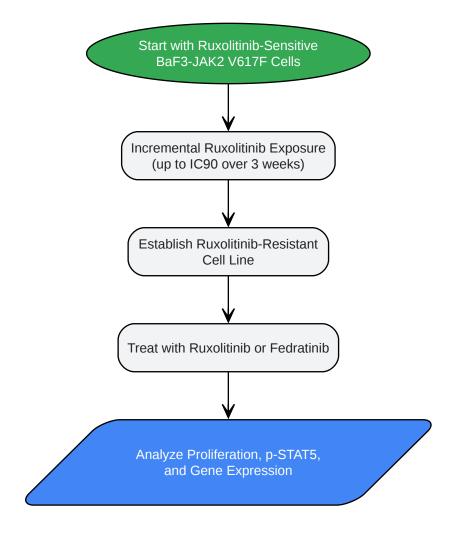
### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of these findings.

#### Generation of Ruxolitinib-Resistant Cell Lines

Ruxolitinib-resistant BaF3 cell lines overexpressing either wild-type JAK2 or the JAK2 V617F mutation were generated by incrementally exposing the cells to ruxolitinib over a period of three weeks, up to the 90% inhibitory concentration (IC90).[3][5]





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Workflow for generating and testing resistant cell lines.

#### **Cell Proliferation Assay**

Cell proliferation was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[3][4] Ruxolitinib-sensitive and -resistant BaF3 cells were treated with either DMSO (control), ruxolitinib, or **fedratinib** for 24 hours.[5] The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was then measured to determine the inhibition of proliferation.

#### **Immunoblotting for Phospho-STAT5**

To assess the inhibition of JAK-STAT signaling, immunoblotting was performed to measure the levels of phosphorylated STAT5.[4][5] Ruxolitinib-resistant cells were treated with either



ruxolitinib or **fedratinib**. Following treatment, cell lysates were prepared, subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-STAT5.

#### RNA Sequencing (RNAseq)

To understand the global changes in gene expression, RNAseq analysis was performed on ruxolitinib-sensitive and -resistant cell lines treated with DMSO, ruxolitinib, or **fedratinib** for 6 and 15 hours.[5] Extracted RNA was used to generate sequencing libraries, which were then sequenced. Pathway analysis was subsequently performed on the resulting gene expression data.[5]

#### Conclusion

Preclinical evidence from studies using ruxolitinib-resistant cell lines strongly supports the efficacy of **fedratinib** in overcoming ruxolitinib resistance. **Fedratinib** effectively inhibits cell proliferation and suppresses key signaling pathways, such as the JAK-STAT and interferon pathways, in cells that are no longer responsive to ruxolitinib.[5] These findings provide a solid mechanistic basis for the clinical use of **fedratinib** as a second-line therapy for myelofibrosis patients who have failed or are intolerant to ruxolitinib.[5][6] The distinct pharmacological profile of **fedratinib**, including its different binding mode to JAK2, likely contributes to its ability to circumvent ruxolitinib resistance mechanisms.[5]

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